molecular formula C13H19NO2 B8455595 4-(3-Amino-3-methylbutyl)phenyl acetate

4-(3-Amino-3-methylbutyl)phenyl acetate

Cat. No. B8455595
M. Wt: 221.29 g/mol
InChI Key: XZWRWPUVHIYQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-3-methylbutyl)phenyl acetate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Amino-3-methylbutyl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Amino-3-methylbutyl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Amino-3-methylbutyl)phenyl acetate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-(3-amino-3-methylbutyl)benzoate

InChI

InChI=1S/C13H19NO2/c1-13(2,14)9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3

InChI Key

XZWRWPUVHIYQSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (31 ml) was added dropwise to methanol (210 ml) at -70°. The solution was stirred for 10 mins and then 3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride (20 g) in methanol was added dropwise. The reaction mixture was allowed to warm to ambient temperature and then heated under reflux for 1 h. The solvent was evaporated, the residue partitioned between potassium carbonate and ether and the organic layer dried. Removal of the solvent gave the title compound, as an oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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